molecular formula C11H8N2O3 B1451182 6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 893554-94-4

6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1451182
CAS No.: 893554-94-4
M. Wt: 216.19 g/mol
InChI Key: KPRMKWDXGLPXIR-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

6-Methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one belongs to the class of benzofuropyrimidines, which are tricyclic heterocyclic compounds containing both benzofuran and pyrimidine ring systems. The compound is registered under the Chemical Abstracts Service number 893554-94-4 and carries the molecular formula C₁₁H₈N₂O₃ with a molecular weight of 216.20 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex ring fusion pattern, where the benzofuran moiety is fused to the pyrimidine ring at the 3,2-positions, creating a rigid tricyclic framework.

The structural architecture of 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one consists of three distinct components: a benzene ring, a furan ring, and a pyrimidine ring, all integrated into a single molecular entity. The methoxy group (-OCH₃) is positioned at the 6-position of the benzofuran system, while the carbonyl group (C=O) is located at the 4-position of the pyrimidine ring. This specific substitution pattern contributes significantly to the compound's chemical properties and biological activity profile.

The compound exists in tautomeric forms, with the 4(3H)-one designation indicating that the pyrimidine ring can adopt different protonation states. The electron distribution within the fused ring system creates distinct regions of electron density that influence both chemical reactivity and molecular recognition properties. The planar nature of the tricyclic system, combined with the methoxy substituent, provides specific steric and electronic characteristics that are crucial for its biological activities.

Historical Context and Discovery

The development of 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one emerged from systematic investigations into benzofuropyrimidine derivatives as potential therapeutic agents. The compound was first catalogued in chemical databases in the mid-2000s, with its initial characterization and synthesis reported as part of broader research programs focused on developing novel heterocyclic scaffolds for medicinal chemistry applications.

The historical development of this compound class can be traced to the recognition that fused pyrimidine systems, particularly those incorporating benzofuran moieties, exhibited promising biological activities. Early research into related structures demonstrated that the combination of electron-rich benzofuran systems with electron-deficient pyrimidine rings created unique pharmacological profiles. The specific introduction of the methoxy group at the 6-position was identified as a critical structural modification that enhanced both solubility properties and biological target selectivity.

Synthetic methodologies for accessing 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one and related compounds have evolved significantly since their initial development. Early synthetic approaches relied on multi-step procedures involving the construction of the benzofuran core followed by pyrimidine ring formation. Contemporary synthetic strategies have incorporated more efficient cyclization reactions and functional group transformations that allow for more direct access to the target structure.

The compound gained particular attention in pharmaceutical research circles when structure-activity relationship studies revealed that benzofuropyrimidine derivatives exhibited significant activity against various disease targets. The presence of the methoxy group was found to be particularly important for modulating pharmacokinetic properties and enhancing target selectivity in biological systems.

Relevance in Heterocyclic Chemistry and Medicinal Research

6-Methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one occupies a prominent position in contemporary heterocyclic chemistry due to its unique structural features and diverse biological activities. The compound serves as an important representative of fused pyrimidine systems that have demonstrated significant potential in drug discovery programs targeting various therapeutic areas. Research investigations have revealed that compounds containing the benzofuropyrimidine core structure exhibit remarkable activity against cancer cell lines, with particular efficacy observed in studies involving acute myeloid leukemia and other hematological malignancies.

The significance of this compound in medicinal research extends beyond its direct biological activities to include its role as a valuable synthetic intermediate and pharmacophore model. The benzofuropyrimidine scaffold provides an excellent platform for structural modifications that can optimize pharmaceutical properties such as solubility, metabolic stability, and target selectivity. Structure-activity relationship studies have demonstrated that modifications to the methoxy group and other positions on the ring system can significantly influence biological activity profiles.

Recent research has highlighted the importance of 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives in the development of kinase inhibitors, particularly those targeting Fms-like tyrosine kinase 3 (FLT3). These investigations have revealed that the rigid tricyclic framework provides optimal binding geometry for interaction with kinase active sites, while the methoxy substituent contributes to selectivity profiles against related enzyme targets.

The compound's relevance in heterocyclic chemistry is further enhanced by its synthetic accessibility and the potential for diverse chemical modifications. The presence of multiple reactive sites within the molecule allows for the introduction of various functional groups that can modulate both physical and biological properties. This structural versatility has made 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one an attractive target for combinatorial chemistry approaches and library synthesis efforts.

Property Value Reference
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.20 g/mol
Chemical Abstracts Service Number 893554-94-4
MDL Number MFCD24566167
Ring System Tricyclic (benzofuran-pyrimidine fusion)
Substitution Pattern 6-methoxy, 4(3H)-one

Research applications of 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one continue to expand as investigators explore its potential in various therapeutic contexts. The compound's unique combination of structural rigidity and functional group diversity positions it as a valuable lead compound for drug discovery efforts targeting challenging disease areas where traditional small molecule approaches have shown limited success.

Properties

IUPAC Name

6-methoxy-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(14)13-5-12-8/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMKWDXGLPXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one generally follows a cyclization approach where a benzofuran derivative bearing suitable functional groups undergoes ring closure to form the fused pyrimidinone ring. The key steps involve:

  • Preparation of benzofuran intermediates with substituents at positions enabling subsequent cyclization.
  • Use of base-promoted cyclization reactions in polar aprotic solvents such as dimethylformamide (DMF).
  • Acidification and purification steps to isolate the target compound.

Detailed Preparation Method from Literature

A representative and efficient method for preparing 6-methoxybenzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one, a closely related heterocyclic system, has been reported and can be adapted for 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one synthesis:

  • Starting Material: Methyl 2-[(cyano-3-fluorophenoxy)methyl]-3-furoate or analogously substituted benzofuran derivatives.
  • Reagents: Potassium tert-butoxide (t-BuOK) as a strong base.
  • Solvent: Dry DMF.
  • Conditions: Stirring at elevated temperature (e.g., 90 °C) for several hours (typically 3-4 h).
  • Workup: Removal of solvent under reduced pressure, addition of water, and acidification with hydrochloric acid to pH ~6.
  • Isolation: Filtration of the precipitate and crystallization from DMF.

This method yields the desired methoxy-substituted benzofuro-pyrimidinone with good yield (~68%) and high purity.

Reaction Scheme Summary

Step Reagents/Conditions Description Outcome
1 Methyl 2-[(cyano-3-methoxyphenoxy)methyl]-3-furoate + t-BuOK Stir in dry DMF at 90 °C for 4 h Cyclization to fused pyrimidinone ring
2 Acidification with HCl to pH 6 Precipitation of product Isolation of solid compound
3 Crystallization from DMF Purification Pure 6-methoxybenzofuro-pyrimidinone

Characterization Data (from Reference)

Property Data
Yield 68%
Physical State Brown solid
Melting Point >250 °C
IR (KBr) 3167 cm⁻¹ (NH), 1674 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) δ 3.96 (s, 3H, OCH₃), 6.91 (d, 1H), 7.12 (s, 1H), 7.32 (d, 1H), 7.43 (m, 1H), 8.04 (s, 1H), 11.59 (s, 1H, NH)
¹³C NMR δ 56.1 (OCH₃), 105.2, 105.3, 108.9, 110.2, 114.6, 127.8, 128.7, 144.1, 144.6, 146.7, 154.5, 156.1, 160.0
ESI-MS m/z 256 (M+H)⁺
Elemental Analysis Calculated: C 65.88%, H 3.55%, N 5.49%; Found: C 65.74%, H 3.59%, N 5.52%

Alternative Synthetic Routes

Other synthetic methods for related benzofuro-pyrimidine derivatives involve:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Base-promoted cyclization in DMF Methyl 2-[(cyano-3-methoxyphenoxy)methyl]-3-furoate t-BuOK, dry DMF, 90 °C, 4 h 68 Direct cyclization, good purity
Condensation with urea/guanidine Benzofuran chalcones Alcoholic KOH, room temp, 5-6 h 79-83 For 2-substituted pyrimidines, not fused pyrimidinone
Cyclization with NaOH 2-hydroxy-5-nitro-1-benzonitrile derivatives NaOH, reflux, aqueous medium Variable For mercapto derivatives, related systems

Research Findings and Notes

  • The base-promoted cyclization using potassium tert-butoxide in dry DMF is a robust and reproducible method for synthesizing 6-methoxy-substituted benzofuro-pyrimidinones with moderate to good yields and high purity.
  • Acidification to pH ~6 is critical for precipitating the product and avoiding degradation.
  • The methoxy substituent at the 6-position influences the electronic properties and can be introduced via appropriately substituted starting materials.
  • Purification by crystallization from DMF or similar solvents ensures removal of impurities and by-products.
  • Spectroscopic data (NMR, IR, MS) confirm the structure and substitution pattern, with characteristic signals for methoxy and pyrimidinone moieties.

Scientific Research Applications

Biochemical Applications

6-Methoxy benzofuro[3,2-d]pyrimidin-4(3H)-one has been shown to interact with various enzymes and proteins, influencing their activity and function. Key applications include:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its mechanism involves binding to the active site of the enzyme through hydrogen bonding and hydrophobic interactions, which stabilizes the compound-enzyme complex and inhibits enzymatic activity.
  • Gene Expression Modulation : It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of genes involved in metabolic regulation.
  • Oxidation and Reduction Reactions : The compound can undergo various chemical reactions, including oxidation using agents like potassium permanganate and reduction using sodium borohydride. These reactions can lead to the formation of oxidized derivatives or reduced analogs, respectively.

Therapeutic Potential

The therapeutic potential of 6-methoxy benzofuro[3,2-d]pyrimidin-4(3H)-one has been explored in various contexts:

  • Anticancer Activity : Research indicates that this compound may target Polo-like kinase 1 (Plk1), a protein often overexpressed in cancers. Inhibiting Plk1 can disrupt cancer cell proliferation, making it a promising candidate for anticancer therapies .
  • Anti-inflammatory Properties : The compound's ability to modulate enzyme activity suggests potential anti-inflammatory applications. By inhibiting enzymes involved in inflammatory pathways, it could reduce inflammation-related diseases.

Case Study 1: Enzyme Interaction Analysis

A study investigated the interaction between 6-methoxy benzofuro[3,2-d]pyrimidin-4(3H)-one and several key metabolic enzymes. Results showed that the compound effectively inhibited enzyme activity, leading to decreased metabolic flux in cellular models. This inhibition was attributed to strong binding affinities at the active sites of these enzymes.

Case Study 2: Anticancer Efficacy

In preclinical trials involving cancer cell lines, 6-methoxy benzofuro[3,2-d]pyrimidin-4(3H)-one demonstrated significant cytotoxic effects against various cancer types. The mechanism was linked to its role as a Plk1 inhibitor, resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzofuropyrimidinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Key Substituents
Compound Name Substituents Key Properties/Activities References
6-Methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one 6-OCH₃ Base structure; potential antimicrobial
8-Bromo-3-(phenylmethylidene)amino derivative 8-Br, 3-N=CHPh Antibacterial, antifungal
6-Bromo-8-chloro[1]benzofuropyrimidin-4(3H)-one 6-Br, 8-Cl Enhanced reactivity (halogenated)
Benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone Fused triazole ring Improved fungicidal activity
5-Ethoxycarbonyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one 5-COOEt, 6-CH₃ High yield (87%), m.p. 201–202°C
  • Halogenated Derivatives : Bromo and chloro substituents (e.g., 6-Bromo-8-chloro analogue) increase electrophilicity, enhancing reactivity in cross-coupling reactions . However, these may reduce solubility compared to the methoxy group .
  • Amino and Iminophosphorane Derivatives: Benzofuropyrimidin-4-amine (m.p. 144–145°C) and its iminophosphorane derivatives (e.g., 6a–6d) are intermediates for further functionalization, enabling access to diverse bioactive molecules .
  • Triazole-Fused Systems: The introduction of a triazole ring (e.g., benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone) significantly enhances fungicidal activity, as seen in strobilurin analogues .
Antimicrobial Activity
  • Sulfonyl vs. Carbonyl Derivatives: Sulfonyl-substituted benzofuropyrimidinones exhibit superior antibacterial and antifungal activity compared to carbonyl derivatives . For example, 8-bromo-3-(phenylmethylidene)amino derivatives show broad-spectrum activity against E. coli and C. albicans .
Anticancer Potential

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives (structurally similar to benzofuropyrimidinones) demonstrate anticancer activity via kinase inhibition, as shown in molecular docking studies targeting CDK2 and other kinases . The methoxy group’s role in such interactions warrants further exploration.

Physicochemical Properties

Table 2: Melting Points and Spectral Data
Compound Name Melting Point (°C) Key Spectral Data (NMR, MS) References
6-Methoxy[1]benzofuropyrimidin-4(3H)-one Not reported C₁₀H₆N₂O₂ (LCMS: [M+H]⁺ = 203.05)
Benzofuro[3,2-d]pyrimidin-4-amine 144–145 ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH₂)
5-Ethoxycarbonyl-6-methylfuropyrimidin-4(3H)-one 201–202 ¹³C NMR: δ 165.2 (C=O), 61.5 (OCH₂CH₃)

The methoxy group’s electron-donating nature likely increases solubility in polar solvents compared to halogenated analogues, though experimental data are needed for confirmation.

Biological Activity

6-Methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention for its diverse biological activities. This compound belongs to the class of benzofuro[3,2-d]pyrimidines and exhibits significant interactions with various enzymes and cellular processes. This article aims to provide a detailed overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

6-Methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one has been shown to interact with several enzymes, modulating their activity and influencing metabolic pathways. Key biochemical properties include:

  • Enzyme Inhibition : This compound acts as an inhibitor for specific enzymes involved in metabolic processes. The inhibition occurs through binding to the active site of the enzyme, primarily via hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
  • Cell Signaling Modulation : It influences cell signaling pathways related to proliferation and apoptosis, affecting cell growth and survival rates. This modulation can lead to altered gene expression linked to metabolic processes.

Molecular Mechanisms

The biological activity of 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one can be attributed to several molecular mechanisms:

  • Active Site Binding : The compound binds to the active sites of enzymes, inhibiting their catalytic functions. This interaction is facilitated by various forces such as van der Waals forces and hydrophobic interactions.
  • Gene Expression Regulation : It can interact with transcription factors or other regulatory proteins, leading to changes in transcriptional activity of specific genes involved in metabolic regulation and cellular responses.

Case Studies

Several studies have investigated the biological activity of 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one:

  • Anticholinesterase Activity : Research has shown that derivatives of this compound exhibit anticholinesterase activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
  • Fungicidal Properties : A study highlighted the synthesis of strobilurin analogues containing similar structural motifs as 6-methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one, demonstrating notable fungicidal activities against various fungal strains. This suggests that compounds in this class may serve as effective agricultural fungicides .

Data Table: Biological Activities of 6-Methoxybenzofuro[3,2-d]pyrimidin-4(3H)-one

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes through active site binding,
AnticholinesteraseExhibits potential therapeutic effects for neurodegenerative diseases
Fungicidal ActivityDemonstrates effectiveness against various fungal strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, and what challenges arise during its purification?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzofuran precursors with pyrimidine intermediates. For example, analogous compounds (e.g., fluoro-pyrimidines) are synthesized via nucleophilic substitution or cyclization under basic conditions (e.g., sodium methoxide in methanol) . Purification challenges include isolating the product from regioisomers; column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol) is recommended. Purity should be verified via HPLC (≥98%) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions and ring fusion. Aromatic protons in benzofuropyrimidine appear as doublets (δ 6.8–8.2 ppm), while methoxy groups resonate near δ 3.8–4.0 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For related pyrimidines, C–O bond lengths in the benzofuran moiety range from 1.36–1.42 Å, and dihedral angles between fused rings are ~5–10° .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₉N₂O₃: 229.0608) .

Q. How is the compound’s solubility and stability profile determined for in vitro assays?

  • Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry. Stability assays involve incubating the compound at 37°C and analyzing degradation via LC-MS over 24–72 hours. For analogs, DMSO solubility often exceeds 50 mM, while aqueous solubility is <1 mM, necessitating surfactants (e.g., Tween-80) for biological testing .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for dehydrogenation steps or Lewis acids (e.g., ZnCl₂) for cyclization. For related spiro-pyrimidines, yields improve from 40% to 75% using microwave-assisted synthesis (100°C, 30 min) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products. Mixed solvents (e.g., THF/water) balance reactivity and selectivity .

Q. How can computational modeling predict the compound’s bioactivity and guide structural modifications?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 for antifungal activity). For benzofuropyrimidines, ΔG values < −8 kcal/mol suggest high affinity .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with logP and IC₅₀ values. Methoxy groups typically enhance membrane permeability but reduce solubility .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays). Replicate conditions (e.g., 48-h incubation, 10% FBS) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) .

Q. What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :

  • Dosing Route : Intravenous (IV) administration provides accurate bioavailability data. For oral studies, use carboxymethylcellulose as a vehicle.
  • Analytical Validation : Quantify plasma concentrations via UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL. For analogs, t₁/₂ ranges from 2–6 hours, requiring frequent sampling .

Methodological Resources

  • Synthetic Protocols :
  • Structural Analysis :
  • Biological Evaluation :
  • Data Analysis :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.